3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one
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Overview
Description
3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyridine ring, making it part of the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a nitro-substituted intermediate, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one is unique due to its specific structural features and the presence of a nitro group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications .
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C7H5N3O3/c11-6-2-1-4-7(9-6)5(3-8-4)10(12)13/h1-3,7H,(H,9,11) |
InChI Key |
ZDBBYSPGISIVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2C1=NC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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